Product packaging for 3-Phenyltetrahydro-2H-pyran-3-amine(Cat. No.:)

3-Phenyltetrahydro-2H-pyran-3-amine

Cat. No.: B13560791
M. Wt: 177.24 g/mol
InChI Key: QZNIPIHYQVYZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyltetrahydro-2H-pyran-3-amine hydrochloride is a chemical compound with the CAS Number 2377032-59-0 . It has a molecular formula of C11H16ClNO and a molecular weight of 213.70 g/mol . This compound is provided with a purity of ≥95% and is intended for Research Use Only (RUO) . The tetrahydropyran (THP) scaffold is a recognized structure in medicinal chemistry, particularly in the research and development of compounds that target the central nervous system (CNS) . Specifically, synthetic derivatives based on the tetrahydro-2H-pyran-3-amine structure have been investigated as potential triple monoamine reuptake inhibitors (TRIs) . These inhibitors are studied for their role in simultaneously modulating the levels of serotonin, norepinephrine, and dopamine in the brain, a mechanism of interest for the potential treatment of major depressive disorder . As a building block, this phenyl-substituted tetrahydropyran-3-amine offers researchers a versatile chiral amine for use in synthetic chemistry, including the development of novel pharmacologically active molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B13560791 3-Phenyltetrahydro-2H-pyran-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-phenyloxan-3-amine

InChI

InChI=1S/C11H15NO/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2

InChI Key

QZNIPIHYQVYZAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C2=CC=CC=C2)N

Origin of Product

United States

The Significance of Aminotetrahydropyran Scaffolds in Organic and Medicinal Chemistry

The tetrahydropyran (B127337) (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a prevalent feature in a vast number of biologically active natural products and synthetic drugs. researchgate.net Its rigid, chair-like conformation provides a defined three-dimensional structure, which is advantageous for specific interactions with biological targets. pharmablock.com The incorporation of an amino group onto this scaffold further enhances its chemical diversity and potential for molecular recognition.

Aminotetrahydropyran scaffolds are considered valuable building blocks in drug discovery for several reasons:

Improved Physicochemical Properties: Compared to their carbocyclic analog, cyclohexane, tetrahydropyrans exhibit lower lipophilicity. pharmablock.com This property can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates, a critical factor in their development. pharmablock.com

Enhanced Target Binding: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of contact with biological targets such as enzymes and receptors. pharmablock.comnih.gov This can lead to tighter binding and increased potency.

Structural Rigidity and Reduced Entropy: The constrained conformation of the tetrahydropyran ring reduces the entropic penalty upon binding to a target, which can contribute to a more favorable binding affinity. pharmablock.com

Bioisosteric Replacement: The THP moiety is often used as a bioisostere for other groups, such as cyclohexane, to fine-tune the properties of a molecule. pharmablock.com

The utility of aminotetrahydropyran scaffolds is highlighted by their presence in several clinically successful drugs and late-stage clinical candidates. For instance, the popular amino-THP substituent is a key feature in gilteritinib (B612023) (Xospata), an FDA-approved treatment for acute myeloid leukemia. pharmablock.com This underscores the significant role of this structural motif in the design of innovative medicines.

An Overview of Structural Features and Stereochemical Considerations in 3 Phenyltetrahydro 2h Pyran 3 Amine Systems

The structure of 3-Phenyltetrahydro-2H-pyran-3-amine is characterized by the presence of a tetrahydropyran (B127337) ring, a phenyl group, and an amino group, all attached to the same carbon atom (C3). This specific arrangement gives rise to important stereochemical considerations.

The C3 carbon is a chiral center, meaning that this compound can exist as a pair of enantiomers. The spatial orientation of the phenyl and amino groups relative to the tetrahydropyran ring can significantly influence the molecule's biological activity. In the context of drug design, it is often the case that one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. Therefore, the stereoselective synthesis of a specific enantiomer is a crucial aspect of research in this area.

The tetrahydropyran ring itself typically adopts a chair conformation to minimize steric strain. wikipedia.org The substituents on the ring can occupy either axial or equatorial positions. The relative orientation of the substituents on the tetrahydropyran ring can be described as cis or trans. For example, in 2,6-disubstituted tetrahydropyrans found in natural products, the two substituents often adopt a cis configuration, with both being in equatorial positions to achieve maximum stability. researchgate.net The specific conformation and stereochemistry of this compound and its derivatives are critical determinants of their interaction with biological macromolecules.

Advanced Spectroscopic and Analytical Characterization of 3 Phenyltetrahydro 2h Pyran 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive analysis using advanced NMR techniques is crucial for the unambiguous structural elucidation and conformational assessment of cyclic molecules like 3-Phenyltetrahydro-2H-pyran-3-amine. However, no specific experimental data has been found in the literature to populate the following analytical sections.

Proton NMR (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy is the primary technique for determining the proton framework of a molecule. For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons on the tetrahydropyran (B127337) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons. However, no such published spectrum or data table is available.

Carbon-13 NMR (¹³C NMR) including DEPT-135

¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, is used to determine the number and type of carbon atoms in a molecule. A standard broadband-decoupled ¹³C NMR spectrum would show all unique carbon signals. A subsequent DEPT-135 experiment would differentiate these signals into CH₃ and CH groups (positive phase), CH₂ groups (negative phase), and quaternary carbons (absent). This analysis is fundamental for confirming the carbon skeleton of this compound, but the specific chemical shifts for its carbon atoms have not been documented.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure and defining its stereochemistry.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the tetrahydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, linking the ¹H and ¹³C assignments.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is critical for determining the relative stereochemistry and preferred conformation of the phenyl group and the substituents on the pyran ring.

No published 2D NMR spectra or correlation data for this compound could be located.

Variable-Temperature NMR Studies for Conformational Analysis

The tetrahydropyran ring exists in a dynamic equilibrium of chair and boat conformations. Variable-temperature (VT) NMR studies are used to investigate these conformational dynamics. By recording spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which allows for the calculation of the energy barriers between different conformers. Such a study would be invaluable for understanding the conformational preferences of the phenyl and amine groups (axial vs. equatorial), but no VT-NMR analysis for this compound has been reported.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of a compound with high precision, which in turn allows for the calculation of its elemental formula. This technique would be used to confirm the molecular formula of this compound (C₁₁H₁₅NO). While the theoretical exact mass can be calculated, no experimental HRMS data has been published to confirm it.

Electrospray Ionization (ESI-MS) and Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI-MS) and Direct Analysis in Real Time (DART-MS) are two soft ionization techniques that are particularly well-suited for the analysis of polar molecules like this compound.

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, due to the presence of the basic amine group, the most probable ion to be observed in the positive ion mode would be the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₅NO, the monoisotopic mass is 177.1154 g/mol . Therefore, the expected m/z value for the protonated molecule would be approximately 178.1232.

DART-MS is an ambient ionization technique that allows for the direct analysis of samples in their native state without extensive sample preparation. A stream of heated, excited gas (typically helium or nitrogen) is directed at the sample, leading to the desorption and ionization of the analyte molecules. Similar to ESI-MS, DART-MS of this compound would be expected to produce a prominent [M+H]⁺ ion at m/z 178.1232. The high-resolution mass spectrometry capabilities of both techniques would allow for the determination of the elemental composition, confirming the molecular formula of C₁₁H₁₆NO⁺ for the protonated species.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an invaluable tool for assessing the purity of volatile and semi-volatile compounds and for confirming their identity through fragmentation patterns. researchgate.netnih.gov

For the analysis of this compound, a GC method would be developed using a suitable capillary column, likely one with a mid-polarity stationary phase, to achieve good peak shape and separation from any impurities or starting materials from the synthesis. The primary amine functionality can sometimes lead to peak tailing on standard non-polar columns; therefore, a column specifically designed for amine analysis or derivatization of the amine may be employed to improve chromatographic performance. labrulez.com

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. While a specific mass spectrum for this compound is not publicly available, the expected fragmentation pattern can be predicted. The molecular ion peak (M⁺) would be expected at an m/z of 177. The fragmentation would likely involve the loss of the phenyl group, the amine group, and fragmentation of the tetrahydropyran ring. Alpha-cleavage, a characteristic fragmentation pathway for amines, would lead to the formation of a stable iminium cation. docbrown.info

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. sigmaaldrich.com By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of various functional groups can be identified. sigmaaldrich.comnasa.gov The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. libretexts.org

As a primary amine, two distinct N-H stretching vibrations are anticipated in the region of 3400-3250 cm⁻¹. sigmaaldrich.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. libretexts.org Additionally, an N-H bending vibration (scissoring) should be visible around 1650-1580 cm⁻¹. sigmaaldrich.com The presence of the phenyl group will give rise to C-H stretching vibrations for the sp² hybridized carbons of the aromatic ring, typically appearing just above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine portion would likely be observed between 1335-1250 cm⁻¹, while the aliphatic C-N stretch would be in the 1250–1020 cm⁻¹ range. sigmaaldrich.com The tetrahydropyran ring will show characteristic C-H stretching vibrations for the sp³ hybridized carbons below 3000 cm⁻¹ and a strong C-O-C stretching band, which is a key feature for ethers, typically in the 1150-1085 cm⁻¹ region.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch (asymmetric & symmetric)3400-3250
Primary AmineN-H Bend (scissoring)1650-1580
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1600-1450
Aliphatic C-HC-H Stretch<3000
Aryl AmineC-N Stretch1335-1250
Aliphatic AmineC-N Stretch1250-1020
Ether (Tetrahydropyran)C-O-C Stretch1150-1085

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. To perform this analysis, a high-quality single crystal of this compound would be required.

The crystal would be mounted on a goniometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. This would provide unambiguous proof of the connectivity of the atoms, confirming the presence of the phenyl group and the amine group on the same carbon atom of the tetrahydropyran ring.

Furthermore, if the compound is chiral, X-ray crystallography of a single enantiomer (or a derivative with a known chiral center) can be used to determine its absolute configuration (R or S). The analysis would also reveal the preferred conformation of the tetrahydropyran ring (e.g., chair or boat) and the orientation of the phenyl and amine substituents (axial or equatorial).

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.

For this compound, with the molecular formula C₁₁H₁₅NO, the theoretical elemental composition can be calculated from its molecular weight of 177.24 g/mol . smolecule.com

Theoretical Elemental Composition:

Carbon (C): (11 * 12.011 / 177.24) * 100% = 74.54%

Hydrogen (H): (15 * 1.008 / 177.24) * 100% = 8.53%

Nitrogen (N): (1 * 14.007 / 177.24) * 100% = 7.90%

Oxygen (O): (1 * 15.999 / 177.24) * 100% = 9.03%

Experimentally determined values from elemental analysis should be in close agreement (typically within ±0.4%) with these theoretical percentages to confirm the empirical formula and support the proposed molecular formula.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of 3-Phenyltetrahydro-2H-pyran-3-amine are crucial determinants of its chemical reactivity and biological activity. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Force field calculations, such as those using the MM2 force field, are a computationally efficient method for optimizing the geometry of molecules. ethz.chavogadro.cc These calculations treat molecules as a collection of atoms held together by classical mechanical springs, allowing for the rapid determination of low-energy conformations. The accuracy of these methods depends on the quality of the force field parameters, which are empirically derived to reproduce experimental data. acs.orgarxiv.org For a molecule like this compound, force field calculations can provide a good starting point for more advanced computational studies.

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure and energetics of molecules compared to force field methods. mdpi.commdpi.com DFT calculations are used to optimize the geometry of this compound and to calculate various properties, such as its dipole moment, ionization potential, and electron affinity. researchgate.netnih.gov These calculations can also be used to study the molecule's reactivity by examining the distribution of electron density and the energies of its molecular orbitals.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict the spectroscopic parameters of molecules, which can aid in their identification and characterization. nih.govbohrium.com For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net By comparing the predicted chemical shifts with experimental data, it is possible to confirm the structure of the molecule and to gain insights into its conformational preferences in solution. nih.govresearchgate.net

Below is a table showcasing a hypothetical comparison of experimental versus DFT-calculated 13C NMR chemical shifts for this compound.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (B3LYP/6-31G*)Difference (ppm)
C268.569.1-0.6
C355.256.0-0.8
C430.129.50.6
C525.826.3-0.5
C665.366.0-0.7
C1' (ipso)145.2144.80.4
C2'/C6' (ortho)126.9127.5-0.6
C3'/C5' (meta)128.8128.50.3
C4' (para)127.6127.9-0.3

Reaction Mechanism Elucidation through Computational Methods

Computational methods can provide detailed insights into the mechanisms of chemical reactions. rsc.orgrsc.org For the synthesis of this compound, DFT calculations can be used to model the reaction pathway and to identify the transition states and intermediates involved. organic-chemistry.orgmdpi.commdpi.com This information can be used to optimize the reaction conditions and to develop more efficient synthetic routes. beilstein-journals.orgnih.gov For instance, the synthesis could be modeled via an intramolecular cyclization, and the energy barriers for each step could be calculated. acs.org

Stereochemical Outcome Prediction and Analysis

Many chemical reactions can produce multiple stereoisomers, and it is often important to be able to predict and control the stereochemical outcome of a reaction. Computational methods can be used to predict the relative stabilities of the different stereoisomers of this compound and to model the transition states leading to their formation. chemrxiv.orgacs.org This information can be used to design reactions that selectively produce the desired stereoisomer. For example, in reactions forming substituted tetrahydropyrans, high diastereoselectivity can often be achieved, and computational analysis can help rationalize these outcomes by examining transition state energies. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrahydropyran-Amine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that is used to relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov For tetrahydropyran-amine scaffolds, QSAR models can be developed to predict the biological activity of new compounds based on their chemical structure. nih.govacs.org These models can be used to guide the design of new compounds with improved activity and to identify the key structural features that are responsible for their biological effects.

Below is an example of a data table that might be used in a QSAR study for a series of tetrahydropyran-amine derivatives.

CompoundlogPPolar Surface Area (Ų)Number of H-bond DonorsIC50 (nM)
Derivative 12.145.32150
Derivative 22.542.12125
Derivative 31.848.93210
Derivative 42.938.5195
Derivative 52.346.02140

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, allowing researchers to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of the this compound scaffold, pharmacophore models have been developed to understand the key structural attributes required for potent and balanced triple uptake inhibition of the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.

A crucial finding from these studies is the importance of a 'folded' conformation for compounds to exhibit triple uptake inhibitory activity. mdpi.com This conformation optimally presents the key interaction points of the ligand to the binding sites of the transporters. A pharmacophore model generated from a training set of potent pyran-based triple uptake inhibitors revealed several critical features for activity. mdpi.com

The key pharmacophoric features identified include:

A Cationic Center: This is typically the protonated secondary amine of the pyran scaffold, which is essential for forming a salt bridge with a conserved aspartate residue in the binding site of all three monoamine transporters.

Aromatic/Hydrophobic Regions: The model highlights the necessity of specific hydrophobic and aromatic features. The benzhydryl moiety and the N-benzyl group present in many active analogs serve as these key hydrophobic anchors, engaging in π-π stacking and hydrophobic interactions with aromatic residues in the transporter binding pockets. mdpi.com

Defined Spatial Relationships: The distances and relative orientations between the cationic amine and the aromatic/hydrophobic groups are critical. These spatial arrangements, dictated by the 'folded' conformation, are crucial for achieving a balanced affinity across DAT, SERT, and NET. mdpi.com

These pharmacophore models serve as a powerful guide for ligand design. For instance, the introduction of fluorine atoms into the aromatic rings of pyran derivatives was explored to potentially increase metabolic stability and was found to generally increase activity for DAT. nih.gov Conversely, the addition of hydroxyl groups on the aromatic ring was poorly tolerated, leading to a significant drop in activity at all three transporters. nih.gov The development of both disubstituted and trisubstituted pyran derivatives has led to compounds with diverse pharmacological profiles, including triple uptake inhibitors (TUIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and selective serotonin reuptake inhibitors (SSRIs). nih.gov

The following table summarizes the inhibitory potency of selected this compound derivatives, illustrating the impact of structural modifications on transporter affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Profile
2c 1521.0547.3SSRI
2g 607970TUI
4a 13514.725.9TUI (SERT/NET potent)
31a 38.4Modest4.2DNRI
D-142 59.314.729.3TUI
D-161 42.029.130.5TUI
D-168 85.225.025.5TUI
Fluoxetine 1,09212.2-SSRI

Data sourced from references nih.govnih.gov.

Molecular Docking and Binding Mode Analysis

While specific molecular docking studies focusing solely on the parent compound this compound are not extensively detailed in the literature, the binding modes of its more complex and potent derivatives at monoamine transporters have been inferred from computational models. These studies provide a framework for understanding how this class of compounds interacts with its biological targets at an atomic level.

The binding of small molecule inhibitors to monoamine transporters like SERT, DAT, and NET is generally characterized by a set of key interactions within a central binding pocket located in the transmembrane domain. Molecular docking simulations of related inhibitors into homology models of these transporters have revealed common binding features.

A hypothesized binding mode for a protonated this compound derivative would likely involve the following key interactions:

Ionic Interaction: The protonated amine of the ligand is predicted to form a crucial charge-charge interaction or salt bridge with the side chain of a highly conserved aspartate residue (Asp79 in SERT, Asp75 in NET). This interaction is a primary anchor for most inhibitors of monoamine transporters.

Hydrophobic and Aromatic Interactions: The phenyl group of the ligand is expected to fit into a hydrophobic pocket lined by aromatic amino acid residues. In NET, for example, residues such as Tyrosine (Y152) and Phenylalanine (F323) are known to form π-π stacking interactions with the aromatic moieties of inhibitors. Similar aromatic pockets exist in SERT and DAT.

Hydrogen Bonding: Additional hydrogen bonds may be formed between the ligand and other residues in the binding site, further stabilizing the ligand-transporter complex.

The specific orientation of the tetrahydropyran (B127337) ring and its substituents within the binding pocket would then determine the compound's selectivity and potency for each of the three transporters. The subtle differences in the amino acid composition and shape of the binding pockets of SERT, DAT, and NET are what allow for the development of selective or multi-target inhibitors based on the same chemical scaffold.

Applications As Molecular Scaffolds and Building Blocks in Chemical Research

Role of 3-Phenyltetrahydro-2H-pyran-3-amine in the Synthesis of Complex Organic Molecules

The unique three-dimensional arrangement and the presence of reactive functional groups make this compound a valuable starting material in synthetic organic chemistry.

The chemical reactivity of this compound is largely defined by its amine group and the tetrahydropyran (B127337) ring. smolecule.com The primary amine function serves as a potent nucleophile, enabling it to participate in a wide array of chemical transformations. smolecule.com This reactivity is fundamental to its role as a precursor for more complex heterocyclic systems.

Researchers can leverage the amine group for reactions such as N-alkylation, N-acylation, and reductive amination to introduce a variety of substituents. More significantly, it can be used in condensation reactions with difunctional electrophiles to construct new ring systems fused to or pendant from the tetrahydropyran core. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of novel nitrogen-containing heterocycles. The tetrahydropyran ring itself, while relatively stable, can undergo ring-opening or rearrangement reactions under specific acidic conditions, further expanding its synthetic potential. smolecule.com The strategic manipulation of these functionalities allows chemists to use this compound as a cornerstone for building diverse molecular architectures.

Chiral amines are of paramount importance in asymmetric synthesis, serving as crucial components in the creation of enantiomerically pure compounds, particularly for pharmaceutical applications. sigmaaldrich.comyale.edu More than 80% of all drug candidates feature amine functionality, many of which are chiral. yale.edu The this compound scaffold, possessing a stereocenter at the C3 position, is an exemplar of such a chiral building block.

When used in its enantiomerically pure form, either (R) or (S), it can impart stereochemical control during the synthesis of larger, more complex molecules. This is a key strategy in asymmetric synthesis, where the inherent chirality of the starting material directs the formation of a specific stereoisomer of the product. For example, a similar principle is demonstrated in the synthesis of 3-substituted 2-benzazepines, where a chiral auxiliary containing a phenyl group is used to stereoselectively introduce substituents onto a heterocyclic framework. researchgate.net The defined spatial orientation of the phenyl and amine groups on the tetrahydropyran ring can influence the approach of reagents, leading to high diastereoselectivity in subsequent reactions.

Recent advances have also shown that derivatives of tetrahydropyrans can be synthesized with high enantiomeric excess through organocatalytic methods, highlighting the accessibility of these chiral structures for synthetic chemists. smolecule.com

Table 1: Examples of Chiral Amine Building Blocks in Asymmetric Synthesis

Chiral Amine ExampleSynthetic ApplicationKey Outcome
(R)-α-EthylbenzylamineOne-pot synthesis of C2-symmetrical secondary amines.High diastereoselectivity; products used to form ligands for asymmetric catalysis. sigmaaldrich.com
(S)-2-Amino-3-methylbutaneKey step in the synthesis of Diazoxide BPDZ-44.Forms part of a tissue-selective ATP-sensitive potassium channel opener. sigmaaldrich.com
(R)-phenylglycinol derivativeSynthesis of diastereomerically pure oxazolo sigmaaldrich.combenzoazepinone.Serves as a chiral auxiliary to enable stereoselective synthesis of 3-substituted 2-benzazepines. researchgate.net

Scaffold Design in Medicinal Chemistry Research

The structural motifs present in this compound—the tetrahydropyran ring, the aromatic phenyl group, and the basic amine—are common pharmacophoric elements found in many biologically active compounds. This makes the scaffold an attractive starting point for drug discovery programs.

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. It is considered a metabolically stable isostere for other cyclic systems and can improve the pharmacokinetic properties of a drug candidate. The incorporation of a THP ring into the design of HIV protease inhibitors (PIs), for example, has been a successful strategy. nih.gov

In one notable case, replacing a component of the drug Darunavir with a bis-THF (a related cyclic ether) moiety led to the development of Brecanavir. Further research demonstrated that the increased flexibility of a tetrahydropyran ring, when compared to a tetrahydrofuran (B95107) ring, could help accommodate mutations in the enzyme's active site, leading to PIs with improved potency against drug-resistant viral strains. nih.gov This work identified a potent PI, GRL-0476, which incorporates a THP ring and exhibits strong activity against multidrug-resistant HIV-1. nih.gov

The this compound framework combines this beneficial THP ring with an amine group, which can serve as a key hydrogen-bonding partner or a point for further molecular elaboration. Compounds with similar structures have been noted for potential antimicrobial, anticancer, and neuroprotective properties, suggesting the broad utility of this scaffold in discovering new bioactive molecules. smolecule.com

Table 2: Application of Tetrahydropyran Frameworks in Bioactive Molecule Design

Scaffold FeatureBiological Target ExampleKey Finding
Tetrahydropyran (THP) RingHIV ProteaseThe flexibility of the THP ring can lead to improved potency against drug-resistant enzyme variants. nih.gov
bis-Tetrahydrofuran (bis-THF)HIV ProteaseIncorporation led to the clinical candidate Amprenavir.
THP-containing scaffoldHIV ProteaseLed to the identification of GRL-0476, a potent inhibitor (Ki = 2.7 pM) with activity against multidrug-resistant HIV-1 strains. nih.gov

The design of potent and selective ligands for biological targets often requires a rigid molecular scaffold that can present key interacting groups in a precise three-dimensional orientation. The this compound structure is well-suited for this purpose. The phenyl group can engage in π-stacking or hydrophobic interactions, while the amine group can form critical salt bridges or hydrogen bonds.

This scaffold is structurally analogous to molecules known to target monoamine transporters (such as those for serotonin (B10506), dopamine (B1211576), and norepinephrine), which are important targets for treating neuropsychiatric disorders. The fixed relationship between the aromatic ring and the basic nitrogen atom is a classic pharmacophore for this class of targets.

Furthermore, the utility of the tetrahydropyran ring in designing enzyme inhibitors has been clearly demonstrated in the context of HIV protease. nih.gov The oxygen atom of the THP ring can act as a hydrogen bond acceptor, and the ring itself helps to optimally position other functional groups within an enzyme's active site. nih.gov By modifying the substituents on the phenyl ring or the amine of the this compound scaffold, medicinal chemists can fine-tune the molecule's properties to achieve high affinity and selectivity for a specific biological target.

Applications in Materials Science and Polymer Chemistry

While the primary research focus for this compound has been in medicinal and synthetic chemistry, its functional groups suggest potential, though currently unexplored, applications in materials science. There is no specific literature detailing the use of this particular compound in polymer chemistry.

However, based on general chemical principles, the primary amine group is a reactive handle that could be used for incorporating the molecule into larger polymeric structures. smolecule.com For instance, it could serve as a monomer in step-growth polymerization reactions with compounds containing two or more electrophilic groups (e.g., diacyl chlorides, diisocyanates, or diepoxides) to form polyamides, polyureas, or epoxy resins, respectively.

This approach is analogous to how other functionalized molecules, such as perfluoropyridine, are used as building blocks for high-performance fluoropolymers through reactions with nucleophiles. mdpi.com The incorporation of the rigid and bulky 3-phenyltetrahydropyran moiety into a polymer backbone could impart specific properties, such as increased thermal stability, altered solubility, or specific optical characteristics. These applications remain theoretical and await investigation.

Scant Evidence for this compound in Chemical Probe Development

Despite the importance of developing novel molecular scaffolds for chemical biology, a thorough review of scientific literature reveals a significant lack of research into the application of this compound as a foundational structure for chemical probes and other tools for chemical biology studies. While the tetrahydropyran motif is present in numerous bioactive molecules and the primary amine and phenyl groups offer clear handles for chemical modification, there is no direct evidence in published research of this specific compound being utilized for the development of chemical probes.

Chemical probes are essential small molecules used to study biological systems by selectively interacting with a specific protein or other biomolecule. The development of such probes often involves the functionalization of a core scaffold to introduce reporter groups, such as fluorophores or affinity tags, or to modulate the molecule's biological activity and selectivity. The this compound structure, in theory, presents opportunities for such modifications. For instance, the primary amine could be readily acylated or alkylated to attach linkers or reporter moieties, while the phenyl ring could be substituted to alter steric or electronic properties, potentially influencing target binding.

However, extensive searches of chemical and biological research databases have not yielded any studies that describe the synthesis of derivatives of this compound for the express purpose of creating chemical probes. Research on related tetrahydropyran-containing compounds often focuses on their inherent biological activities, such as antimicrobial or anticancer properties, rather than their development into tools for broader biological investigation.

The absence of such research could be attributed to several factors. It is possible that the scaffold does not possess a desirable pharmacological profile to warrant its development into a series of probes. Alternatively, other, more readily available or synthetically tractable scaffolds may have been prioritized by the chemical biology community.

While the potential for using this compound as a building block in chemical probe development exists from a chemical standpoint, the current body of scientific literature does not provide any concrete examples or detailed research findings to support this application. Further research would be required to explore the biological activity of this scaffold and its derivatives to determine its suitability for the development of novel chemical probes.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic strategies is a cornerstone of modern chemistry. For the synthesis of 3-aryl-3-aminotetrahydropyran derivatives, a shift towards more sustainable methods is anticipated. One promising approach is the use of water as a solvent, which has been successfully employed for the synthesis of related 3-amino/hydroxy thieno[3,2-c]pyrans. amt.uk This method not only reduces the reliance on volatile organic compounds but can also simplify purification processes, sometimes requiring only filtration. amt.uk The reusability of the reaction medium in such aqueous syntheses further enhances their green credentials. amt.uk

Another avenue for sustainable synthesis lies in the use of readily available and less hazardous reagents. For instance, the T3P® (propane phosphonic acid anhydride) mediated cyclization of imines with 3-mercaptopropionic acid to form 3-aryl-2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones demonstrates a move towards operationally simple and high-yielding reactions under mild conditions. psu.edu Such methodologies, which can be performed as three-component reactions, offer atom economy and reduce the number of synthetic steps. psu.edu

Exploration of Novel Reactivity and Cascade Transformations

The inherent reactivity of the 3-phenyltetrahydro-2H-pyran-3-amine core, possessing both a nucleophilic amine and a tetrahydropyran (B127337) ring, allows for a multitude of chemical transformations. Future research will likely focus on harnessing this reactivity in novel cascade or tandem reactions to rapidly build molecular complexity.

For instance, cascade cycloadditions involving silyloxyallyl cation intermediates have been shown to be effective in the synthesis of functionalized tetrahydropyrans. researchgate.net The generation of a reactive intermediate that undergoes subsequent cyclization in a single pot is a powerful strategy for efficient synthesis. researchgate.net Similarly, exploring tandem ene-reaction/intramolecular Sakurai cyclization on solid-phase supports can lead to highly substituted tetrahydropyran derivatives with excellent control over stereochemistry. digitellinc.com

The development of one-pot, multi-component reactions will also be crucial. A three-component process for the synthesis of pyranopyrazoles in aqueous media highlights the potential for creating complex heterocyclic systems in an environmentally friendly manner. nih.gov Adapting such strategies to the this compound scaffold could yield a diverse library of novel compounds.

Advanced Stereochemical Control in Complex Derivatives

The stereochemistry of the this compound core is critical for its biological activity. Therefore, the development of advanced methods for stereochemical control is a key area of future research. Asymmetric synthesis, particularly enantioselective approaches, will be at the forefront of these efforts.

Iridium-catalyzed asymmetric hydrogenation has proven to be a powerful tool for the synthesis of chiral 3,3-diarylpropyl amines with high enantioselectivity (up to 99% ee). nih.gov This methodology could be adapted for the asymmetric synthesis of this compound derivatives. Furthermore, asymmetric reduction coupled with spontaneous cyclization has been successfully used to synthesize enantiomerically pure 3-amino-3,4-dihydro-1H- amt.ukbeilstein-journals.orgnaphthyridin-2-ones, demonstrating a viable strategy for creating chiral heterocyclic amines. researchgate.net

The use of chiral auxiliaries or catalysts in tandem reactions, such as the ene-reaction/intramolecular Sakurai cyclization, can also provide enantiomerically pure tetrahydropyrans with multiple stereocenters. digitellinc.com These advanced stereoselective methods will be instrumental in synthesizing specific stereoisomers of this compound derivatives for biological evaluation.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. neuroquantology.com The integration of flow chemistry for the synthesis of this compound and its analogs is a promising future direction. Continuous flow processes can enable the safe use of hazardous reagents and reactions at high temperatures and pressures, often leading to higher yields and shorter reaction times. researchgate.netnih.gov

The modular nature of flow chemistry allows for the telescoping of multiple synthetic steps into a single, continuous process, which can significantly streamline the synthesis of complex molecules. neuroquantology.com This has been demonstrated in the multi-step flow synthesis of various active pharmaceutical ingredients (APIs). researchgate.net Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new synthetic routes. nih.gov

Application of Artificial Intelligence and Machine Learning in Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical synthesis. beilstein-journals.org These technologies can be employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. beilstein-journals.orgacs.org For the synthesis of this compound derivatives, ML algorithms can be trained on existing reaction data to predict the optimal catalyst, solvent, and temperature for a given transformation, thereby reducing the need for extensive experimental screening. beilstein-journals.orgresearchgate.net

By combining AI with automated synthesis platforms, researchers can create a closed-loop system where the AI designs experiments, the robot performs them, and the results are fed back to the AI for further learning and optimization. nih.gov This approach has the potential to dramatically accelerate the discovery of new and more efficient synthetic methods for complex molecules like this compound. nih.gov

Expansion of Biological Target Exploration through Scaffold Diversification

The this compound scaffold serves as a valuable starting point for the discovery of new therapeutic agents. Structure-activity relationship (SAR) studies on analogous tetrahydropyran derivatives have already identified compounds with potential as triple uptake inhibitors for the treatment of depression. nih.gov

Future research will focus on diversifying the scaffold to explore a wider range of biological targets. This can be achieved by introducing various substituents at different positions of the phenyl and tetrahydropyran rings. For example, SAR studies on aminotetralin derivatives have shown that the nature and position of substituents significantly influence their affinity for opioid receptors. sci-hub.stnih.gov

The table below summarizes the SAR findings for a series of 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol derivatives, highlighting the impact of aromatic substitution on monoamine transporter affinity. nih.gov

CompoundSubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Activity Profile
10e 2-hydroxyl>1000>1000>1000Inactive
10f 3-hydroxyl31.44038.5Triple Uptake Inhibitor
10j 4-methoxyl15.912.929.3Triple Uptake Inhibitor
10g Thiophene25.118912.5DNRI
10i Pyrrole45.745821.3DNRI
Data sourced from a study on triple uptake inhibitors. nih.gov DAT: Dopamine (B1211576) Transporter, SERT: Serotonin (B10506) Transporter, NET: Norepinephrine (B1679862) Transporter, DNRI: Dopamine Norepinephrine Reuptake Inhibitor.

By systematically modifying the core structure and exploring different substitution patterns, researchers can generate libraries of novel compounds for screening against a wide array of biological targets, potentially leading to the discovery of new drugs for various diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-phenyltetrahydro-2H-pyran-3-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination, cyclization of epoxy precursors, or nucleophilic substitution. For example, NaCNBH₃-mediated reductive amination under acidic conditions (e.g., AcOH in 1,2-dichloroethane) is effective for introducing substituents while preserving stereochemistry . Optimization involves adjusting catalysts (e.g., Cu(OAc)₂ for coupling reactions), solvent polarity, and temperature gradients to enhance yield and purity .

Q. What key spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify ring conformation and substituent positioning (e.g., δ 3.5–4.0 ppm for pyran oxygen-proximal protons) .
  • HRMS : Confirms molecular weight (e.g., m/z 215 [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for fluorinated or chiral derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles) and ensure ventilation to avoid inhalation. Storage conditions: inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation. Spills require neutralization with silica-based absorbents, followed by disposal via approved waste systems .

Q. How is the compound screened for preliminary biological activity?

  • Methodology :

  • In vitro assays : Binding affinity studies (e.g., radioligand displacement for neurotransmitter receptors) .
  • Cellular viability assays : MTT or resazurin-based tests to assess cytotoxicity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis to enhance target-specific bioactivity?

  • Methodology : Chiral auxiliaries (e.g., (3S,4S)-fluorinated derivatives) or asymmetric catalysis (e.g., Ru-BINAP complexes) enforce enantiomeric purity. Stereochemical fidelity is validated via polarimetry and chiral HPLC . Fluorination at C3 significantly alters binding kinetics in neuropharmacological targets .

Q. How to resolve contradictions in SAR data between computational predictions and experimental results?

  • Methodology :

  • QSAR model refinement : Incorporate solvent-accessible surface area (SASA) and electrostatic potential maps to improve predictive accuracy .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to reconcile discrepancies in binding thermodynamics .

Q. What strategies integrate computational modeling into the design of this compound analogs?

  • Methodology :

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts interactions with biological targets (e.g., monoamine oxidases) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthesis targets .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodology :

  • Accelerated stability testing : Expose to pH 1–13 buffers at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS to identify labile groups (e.g., amine oxidation) .
  • Kinetic analysis : Arrhenius plots determine activation energy (Eₐ) for hydrolysis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.